molecular formula C21H21N3O4S2 B2989911 1-phenyl-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one CAS No. 522639-58-3

1-phenyl-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one

Cat. No.: B2989911
CAS No.: 522639-58-3
M. Wt: 443.54
InChI Key: XZRPVBGOCXARMJ-UHFFFAOYSA-N
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Description

The compound 1-phenyl-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one features a 1,3,4-oxadiazole core substituted at the 2-position with a sulfanyl-linked ethanone group bearing a phenyl ring. At the 5-position of the oxadiazole, a 3-(piperidine-1-sulfonyl)phenyl substituent is present.

Properties

IUPAC Name

1-phenyl-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c25-19(16-8-3-1-4-9-16)15-29-21-23-22-20(28-21)17-10-7-11-18(14-17)30(26,27)24-12-5-2-6-13-24/h1,3-4,7-11,14H,2,5-6,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRPVBGOCXARMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one typically involves multiple steps. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The piperidine sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and piperidine .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors to streamline the process .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or piperidine rings .

Scientific Research Applications

1-phenyl-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-phenyl-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one involves its interaction with various molecular targets. The piperidine sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring may also play a role in binding to specific proteins or nucleic acids, affecting their function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound’s structural analogs differ primarily in substituents on the oxadiazole ring, the ketone group, and the sulfanyl-linked side chains. Below is a comparative analysis:

Compound Name / ID Oxadiazole Substituent (Position 5) Sulfanyl-Linked Group Key Functional Groups Molecular Weight (g/mol) Reported Activity
Target Compound 3-(Piperidine-1-sulfonyl)phenyl Phenyl-ethanone Piperidine-sulfonyl, phenyl ~434.5 (calculated) Not reported in evidence
1-Phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone Pyridin-4-yl Phenyl-ethanone Pyridine ~339.4 Not reported
2-{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone 2-Methylfuran-3-yl Piperidin-1-yl-ethanone Furan, piperidine ~363.4 Not reported
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-(3-trifluoromethylphenyl)piperazin-1-yl]ethanone Phenyl Trifluoromethylphenyl-piperazine CF3, piperazine ~502.5 Not reported
2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone 2,3-Dihydrobenzodioxin-6-yl 4-Methylpiperidin-1-yl-ethanone Benzodioxin, methylpiperidine ~431.5 Not reported

Key Structural and Functional Differences

Oxadiazole Substituents: The target compound’s 3-(piperidine-1-sulfonyl)phenyl group introduces a sulfonamide linkage absent in pyridine () or furan () analogs. Sulfonamides are known to improve pharmacokinetic properties and binding affinity in drug design .

Sulfanyl-Linked Groups: The piperidine-sulfonyl group in the target compound contrasts with the trifluoromethylphenyl-piperazine in , which introduces a polar CF3 group and a bulkier piperazine ring. Piperidinyl-ethanone derivatives (e.g., ) lack sulfonyl groups, reducing steric hindrance and electronic effects compared to the target compound.

The sulfonyl group in the target compound may enhance such activity due to increased polarity and hydrogen-bonding capacity.

Research Implications and Gaps

Synthetic Feasibility :

  • The synthesis of the target compound may follow routes similar to oxadiazole-thioether derivatives, such as iodine-mediated cyclization (as in ) or condensation reactions .

However, empirical validation is required.

Limitations: No experimental data (e.g., IC50, solubility) for the target compound is available in the provided evidence, limiting direct comparisons.

Biological Activity

1-Phenyl-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one (CAS Number: 522639-58-3) is a compound characterized by its complex molecular structure, which includes a phenyl group, a piperidine moiety, and an oxadiazole ring. The biological activities of this compound are of significant interest due to its potential applications in pharmacology, particularly in antimicrobial and anticancer therapies.

Molecular Characteristics

  • Molecular Formula : C21H21N3O4S2
  • Molecular Weight : 443.54 g/mol
  • SMILES Notation : O=C(c1ccccc1)CSc1nnc(o1)c1cccc(c1)S(=O)(=O)N1CCCCC1

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole and piperidine frameworks exhibit diverse biological activities. The following sections detail specific findings related to the biological activity of the compound .

Antimicrobial Activity

Studies have shown that derivatives of oxadiazole possess significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to 1-phenyl-2-{5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one have been tested against Gram-positive and Gram-negative bacteria. Results indicated stronger activity against Gram-positive strains such as Bacillus cereus and Staphylococcus aureus compared to Gram-negative strains .
Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Bacillus cereus2025
Staphylococcus aureus1830
Escherichia coli10100

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies:

  • Cytotoxicity Studies : In vitro assays using cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) demonstrated that compounds with similar structures exhibit notable cytotoxic effects. For example, some derivatives showed IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil .
Cell LineIC50 (µM)Comparison with 5-FU (IC50 = 20 µM)
HCT11615More potent
MCF718Comparable
HUH710Significantly more potent

The biological activity of the compound is believed to stem from its ability to inhibit key enzymes involved in cellular processes:

  • Thymidylate Synthase Inhibition : Compounds featuring the oxadiazole ring have been identified as potent inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells .

Case Studies

Several case studies have explored the synthesis and biological evaluation of related compounds:

  • Study on Antimicrobial Efficacy : A study synthesized various oxadiazole derivatives and assessed their antimicrobial properties using disc diffusion methods. The results showed that certain derivatives exhibited enhanced activity against multiple bacterial strains compared to traditional antibiotics .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of synthesized compounds on different cancer cell lines. The study highlighted that several compounds demonstrated significant cytotoxicity with IC50 values indicating potential for further development as anticancer agents .

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